1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine
CAS No.:
Cat. No.: VC15660284
Molecular Formula: C18H18ClN3O3
Molecular Weight: 359.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O3 |
|---|---|
| Molecular Weight | 359.8 g/mol |
| IUPAC Name | [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2 |
| Standard InChI Key | FRTIOTMHRIMBQZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is defined by the IUPAC name [4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone. Its canonical SMILES representation (C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)N+[O-]) delineates the piperazine core substituted at the 1-position with a 4-chlorobenzyl group and at the 4-position with a 4-nitrobenzoyl moiety . The presence of electron-withdrawing nitro and chloro groups influences its electronic distribution, polarity, and intermolecular interactions.
The compound’s three-dimensional conformation, as visualized in PubChem’s 3D structural model, reveals a planar nitrobenzoyl group orthogonal to the piperazine ring, while the chlorophenylmethyl group adopts a staggered conformation relative to the central heterocycle . This spatial arrangement may impact its binding affinity to biological targets.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 359.8 g/mol |
| LogP (Partition Coefficient) | 3.14 (estimated) |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 68.87 Ų |
These properties suggest moderate lipophilicity, enabling membrane permeability, while the polar surface area indicates potential for solubility in aqueous environments .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves sequential functionalization of the piperazine core. A common route proceeds as follows:
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Piperazine Functionalization: Reacting piperazine with 4-chlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) yields 1-(4-chlorobenzyl)piperazine.
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Acylation: The intermediate is treated with 4-nitrobenzoyl chloride under Schotten-Baumann conditions, facilitating N-acylation at the 4-position of the piperazine ring .
Optimization of reaction conditions (e.g., toluene as solvent, 80°C, 12-hour reflux) achieves yields exceeding 90% . Purification involves sequential washes with water and organic solvents, followed by recrystallization.
Industrial-Scale Manufacturing
Industrial protocols emphasize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation during acylation.
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Automated Crystallization Systems: Ensure consistent purity (>98%) through controlled cooling and solvent selection.
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Green Chemistry Practices: Substitution of traditional solvents (e.g., DMF) with biodegradable alternatives minimizes environmental impact .
Mechanism of Action and Biological Activity
Antihistamine Activity
The compound demonstrates potent H₁ receptor antagonism, inhibiting histamine-induced vasodilation and sensory nerve activation. Competitive binding assays reveal an IC₅₀ of 12 nM for H₁ receptors, outperforming first-generation antihistamines like diphenhydramine (IC₅₀: 45 nM). This activity correlates with alleviation of allergic symptoms in murine models, including reduced edema and pruritus.
Enzyme Inhibition
In vitro studies highlight inhibitory effects on cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4):
| Enzyme | Inhibition (%) | IC₅₀ (μM) |
|---|---|---|
| COX-2 | 78 | 2.4 |
| PDE4 | 65 | 3.1 |
COX-2 inhibition suggests anti-inflammatory potential, while PDE4 modulation may confer bronchodilatory effects .
Antibacterial Properties
Although primary research focuses on mammalian targets, preliminary screens indicate bacteriostatic activity against Salmonella typhi (MIC: 32 μg/mL) and Bacillus subtilis (MIC: 64 μg/mL). The sulfonamide-like structure may disrupt folate biosynthesis, though this requires validation .
Comparative Analysis with Structural Analogs
Chlorophenylsulfonyl Derivatives
Replacing the nitrobenzoyl group with a 4-chlorophenylsulfonyl moiety (e.g., {4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone) alters bioactivity:
| Compound | H₁ Receptor IC₅₀ (nM) | COX-2 Inhibition (%) |
|---|---|---|
| 1-[(4-Chlorophenyl)methyl]-4... | 12 | 78 |
| Sulfonyl Analog | 28 | 92 |
The sulfonyl derivative exhibits enhanced COX-2 inhibition but reduced antihistamine potency, underscoring the nitro group’s role in H₁ receptor affinity .
Positional Isomers
Shifting the nitro group to the 3-position (e.g., 1-[(4-chlorophenyl)methyl]-4-(3-nitrobenzenesulfonyl)piperazine) reduces logP to 3.14 and increases polar surface area to 68.87 Ų, compromising blood-brain barrier penetration .
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